molecular formula C8H4FNO2 B068771 3-Cyano-4-fluorobenzoic acid CAS No. 171050-06-9

3-Cyano-4-fluorobenzoic acid

Cat. No. B068771
M. Wt: 165.12 g/mol
InChI Key: JMHGATOBRPWPBZ-UHFFFAOYSA-N
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Patent
US07605171B2

Procedure details

Chromium oxide (14.77 mmol; 1.48 g) was dissolved in a solution of sulfuric acid (1.1 mL) and water (3.4 mL) at 0° C. To this solution was added to a mixture of 3-cyano-4-fluorobenzaldehyde (13.4 mmol; 2.0 g) in acetone (17 mL) at 0° C. The reaction mixture was warmed to rt and stirred for 6 h. The reaction was then quenched with methanol (20 mL) and water (50 mL) and the product was extracted with EtOAc (2×50 mL). The combined organics were washed with brine (50 mL), dried over magnesium sulfate, filtered and concentrated in vacuo to yield 2.25 g of product: 1H NMR (500 MHZ, CDCl3) δ 8.39 (d, J=5.0, 1H), 8.28-8.29 (m, 1H), 7.64 (t, J=8.9, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.4 mL
Type
solvent
Reaction Step Two
Quantity
1.48 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[F:11])[CH:6]=[O:7])#[N:2].S(=O)(=O)(O)[OH:13]>O.CC(C)=O.[O-2].[Cr+3].[O-2].[O-2].[Cr+3]>[C:1]([C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[F:11])[C:6]([OH:13])=[O:7])#[N:2] |f:4.5.6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1F
Name
Quantity
17 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.4 mL
Type
solvent
Smiles
O
Name
Quantity
1.48 g
Type
catalyst
Smiles
[O-2].[Cr+3].[O-2].[O-2].[Cr+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with methanol (20 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(#N)C=1C=C(C(=O)O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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